(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Overview
Description
Calindol (hydrochloride) is a phenylalkylamine calcimimetic compound that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This receptor is a G protein-coupled receptor that plays a crucial role in calcium homeostasis by regulating parathyroid hormone secretion and calcium reabsorption in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calindol (hydrochloride) involves several steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a naphthyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of Calindol (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Calindol (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Calindol can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the indole core.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Calindol can lead to the formation of quinone derivatives, while reduction can yield various reduced indole derivatives .
Scientific Research Applications
Calindol (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the calcium-sensing receptor and its role in calcium homeostasis.
Biology: Employed in research on calcium signaling pathways and their regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to calcium imbalance, such as hyperparathyroidism and osteoporosis.
Industry: Utilized in the development of new drugs targeting the calcium-sensing receptor
Mechanism of Action
Calindol (hydrochloride) exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a positive allosteric modulator. This binding enhances the receptor’s sensitivity to extracellular calcium, leading to increased activation of downstream signaling pathways. The primary molecular targets include the phosphatidylinositol (PI) signaling pathway, which is involved in intracellular calcium release and various cellular responses .
Comparison with Similar Compounds
Calindol (hydrochloride) is unique among calcimimetic compounds due to its high potency and selectivity for the calcium-sensing receptor. Similar compounds include:
Cinacalcet (hydrochloride): Another calcimimetic that also targets the calcium-sensing receptor but with different pharmacokinetic properties.
NPS2143 (hydrochloride): A negative allosteric modulator of the calcium-sensing receptor, used to study the receptor’s inhibition.
Calhex 231 (hydrochloride): A selective antagonist of the calcium-sensing receptor, used in research to block receptor activity
Calindol (hydrochloride) stands out due to its positive allosteric modulation, which makes it a valuable tool for enhancing receptor activity in various research applications.
Properties
IUPAC Name |
2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASLQYJBYEUET-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting methyl ketones to terminal alkynes, as demonstrated with (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene?
A1: While the abstract itself doesn't delve into the specific applications of this compound, the conversion of methyl ketones to terminal alkynes represents a valuable tool in organic synthesis. Terminal alkynes are highly versatile functional groups that can be further transformed into a wide variety of other compounds []. This makes them valuable building blocks for complex molecules, including pharmaceuticals, polymers, and other materials. By showcasing the successful synthesis of this compound, the research highlights a potential pathway for accessing similar compounds with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.